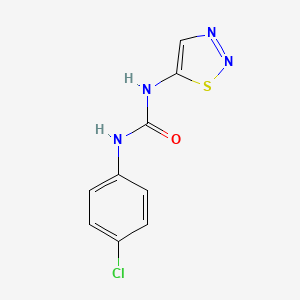
N-(4-Chlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a thiadiazole ring attached to a urea moiety, with a chlorophenyl group as a substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 4-chlorophenyl isocyanate with 5-amino-1,2,3-thiadiazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, owing to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain a thiadiazole ring and a chlorophenyl group but differ in their functional groups and overall structure.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds have an oxadiazole ring instead of a thiadiazole ring and exhibit different biological activities.
The uniqueness of N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51707-56-3 |
|---|---|
Molekularformel |
C9H7ClN4OS |
Molekulargewicht |
254.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-1-3-7(4-2-6)12-9(15)13-8-5-11-14-16-8/h1-5H,(H2,12,13,15) |
InChI-Schlüssel |
KPNDFYCJSUOTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC2=CN=NS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


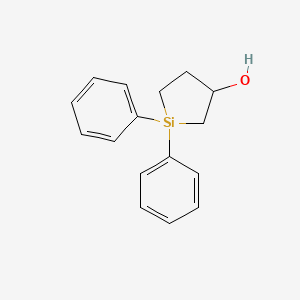

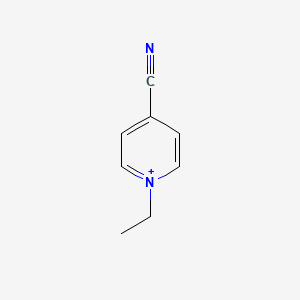
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
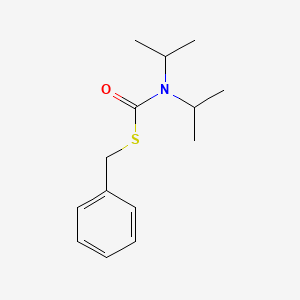
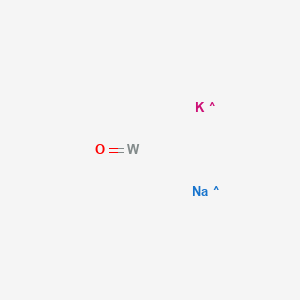
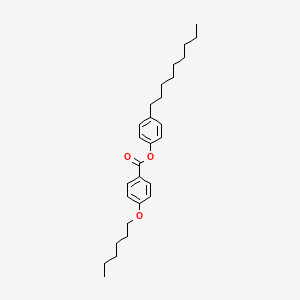
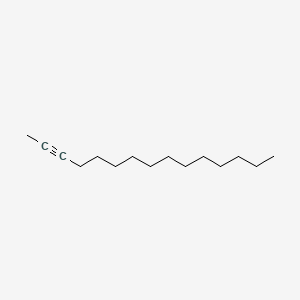
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
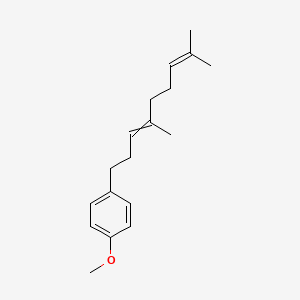
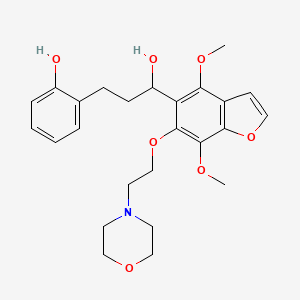
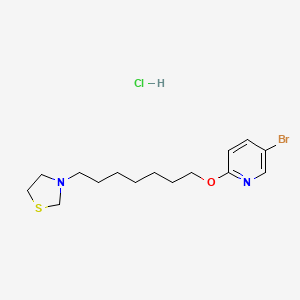
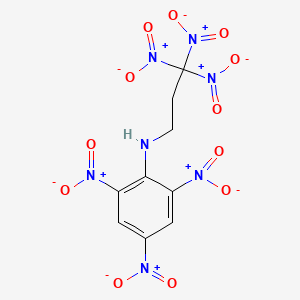
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
